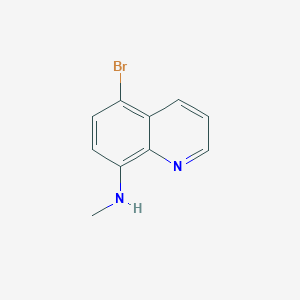
5-溴-N-甲基-8-喹啉胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-methyl-8-quinolinamine is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
科学研究应用
5-bromo-N-methyl-8-quinolinamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly those targeting neurological and infectious diseases.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Coordination Chemistry: The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
5-Bromo-N-methyl-8-quinolinamine is a type of 8-quinolinamine, which has been found to exhibit potent in vitro antimalarial activity . The primary targets of this compound are likely to be the parasites causing malaria, such as Plasmodium falciparum .
Mode of Action
This interaction and the resulting changes lead to the compound’s antimalarial activity .
Biochemical Pathways
Given its antimalarial activity, it can be inferred that the compound interferes with the life cycle of the malaria parasite, disrupting key biological processes and pathways necessary for the parasite’s survival and proliferation .
Result of Action
The primary result of the action of 5-Bromo-N-methyl-8-quinolinamine is the inhibition of the growth of malaria parasites, leading to its potent in vitro antimalarial activity . This suggests that the compound could have potential therapeutic applications in the treatment of malaria.
生化分析
Biochemical Properties
5-bromo-N-methyl-8-quinolinamine is known to participate in biochemical reactions involving intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation . These reactions involve mono-propargylated aromatic ortho-diamines
Cellular Effects
Related compounds, such as 8-quinolinamines, have shown potent in vitro antimalarial activity . This suggests that 5-bromo-N-methyl-8-quinolinamine may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that quinolin-8-amines can undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation . This suggests that 5-bromo-N-methyl-8-quinolinamine may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Related compounds, such as 8-quinolinamines, have shown potent in vitro antimalarial activity and have cured all animals at certain dosages in studies involving drug-sensitive and multidrug-resistant Plasmodium infections in mice .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-bromo-N-methyl-8-quinolinamine, can be achieved through various methods. One common approach involves the use of N-propargyl aniline derivatives and main group metal Lewis acids such as tin and indium chlorides . The reaction conditions typically involve intramolecular hydroamination or hydroarylation, which can be conducted under aerobic conditions using stannic chloride or indium (III) chloride .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These approaches aim to minimize environmental impact while maintaining high efficiency and yield.
化学反应分析
Types of Reactions
5-bromo-N-methyl-8-quinolinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the specific type of reaction but often involve mild temperatures and environmentally benign solvents .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
相似化合物的比较
Similar Compounds
Similar compounds to 5-bromo-N-methyl-8-quinolinamine include other quinoline derivatives such as:
5-bromo-8-quinolinamine: A closely related compound with similar chemical properties.
N-methylquinoxaline: An isomeric compound with a different arrangement of atoms but similar functional groups.
Uniqueness
5-bromo-N-methyl-8-quinolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the N-methyl group allows for unique interactions with molecular targets, making it a valuable compound in various scientific research applications .
属性
IUPAC Name |
5-bromo-N-methylquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGWPDNGUXZDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)Br)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
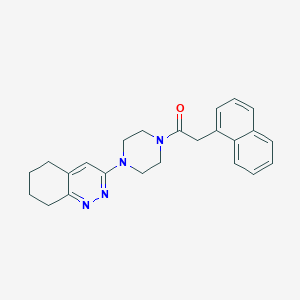
![5-Fluoro-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2490772.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2490773.png)
![N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide](/img/structure/B2490775.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate](/img/structure/B2490776.png)
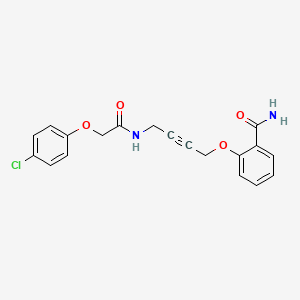
![N-[[1-[2-(Tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2490778.png)
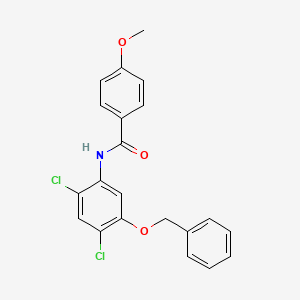
![2-[Cyclopropylmethyl-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2490781.png)

![[6-(Difluoromethyl)pyridin-3-YL]methanamine](/img/structure/B2490784.png)
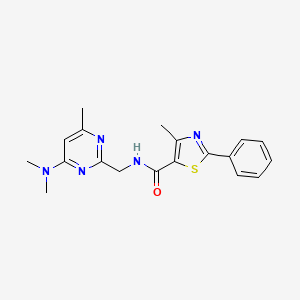
![1-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2490789.png)
![Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B2490790.png)
